molecular formula C9H10ClNO2 B125892 (S)-(+)-2-Chlorophenylglycine methyl ester CAS No. 141109-14-0

(S)-(+)-2-Chlorophenylglycine methyl ester

Cat. No.: B125892
CAS No.: 141109-14-0
M. Wt: 199.63 g/mol
InChI Key: UTWOZNRDJNWTPS-QMMMGPOBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(+)-2-Chlorophenylglycine methyl ester typically involves the esterification of (S)-(+)-2-Chlorophenylglycine with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the glycine derivative to its methyl ester form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using crystallization or chromatography techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

(S)-(+)-2-Chlorophenylglycine methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

(S)-(+)-2-Chlorophenylglycine methyl ester has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-(+)-2-Chlorophenylglycine methyl ester involves its role as a chiral intermediate in the synthesis of active pharmaceutical ingredients. In the case of clopidogrel, the compound undergoes further chemical transformations to produce the active metabolite that inhibits platelet aggregation by blocking the P2Y12 receptor on platelets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-(+)-2-Chlorophenylglycine methyl ester is unique due to its specific chiral configuration, which is crucial for the synthesis of enantiomerically pure pharmaceuticals. Its role as a key intermediate in the production of clopidogrel highlights its importance in medicinal chemistry .

Properties

IUPAC Name

methyl (2S)-2-amino-2-(2-chlorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8H,11H2,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWOZNRDJNWTPS-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1=CC=CC=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10471702
Record name (S)-(+)-2-Chlorophenylglycine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141109-14-0
Record name Methyl (αS)-α-amino-2-chlorobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141109-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-(+)-2-Chlorophenylglycine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneacetic acid, α-amino-2-chloro-, methyl ester, (αS)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Methyl (αS)-α-amino-2-chlorobenzeneacetate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/644E43P42U
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the (S)-enantiomer in the synthesis of Clopidogrel?

A: Clopidogrel is a chiral molecule, meaning it exists in two forms that are mirror images of each other (enantiomers). Only the (S)-enantiomer of Clopidogrel exhibits the desired antiplatelet activity. Therefore, obtaining (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate, the key chiral building block, is crucial for synthesizing the active form of the drug. []

Q2: How is (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate obtained in the synthesis described in the research?

A: The research describes obtaining (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate from racemic 2-amino-2-(2-chlorophenyl) acetic acid through a two-step process. First, the racemic acid is esterified to form the methyl ester. Then, optical resolution is employed to separate the (S)-enantiomer from the racemic mixture. This enantiomerically pure ester then serves as the crucial building block for Clopidogrel synthesis. []

Q3: Are there alternative methods for producing (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate?

A: Yes, another study highlights a one-step enantioselective bioresolution approach using immobilized Protease 6SD on multi-walled carbon nanotubes in a triphasic system. [] This method offers a potentially more efficient and environmentally friendly alternative to traditional chemical resolution.

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